1,3-Diallyltetramethyldisiloxan

Übersicht

Beschreibung

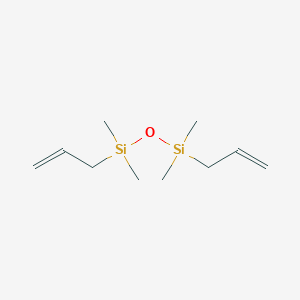

1,3-Diallyltetramethyldisiloxane is an organosilicon compound with the molecular formula C10H22OSi2. It is characterized by the presence of two allyl groups attached to a tetramethyldisiloxane backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Herstellung von Silikonpolymeren

“1,3-Diallyltetramethyldisiloxan” wird als Monomer bei der Herstellung von Silikonpolymeren verwendet . Silikonpolymere haben eine große Bandbreite an Anwendungen, unter anderem in Dichtstoffen, Klebstoffen, Schmiermitteln, der Medizin, Kochutensilien und der Isolierung.

Herstellung anderer Organosiliciumverbindungen

Diese Verbindung wird als Vorstufe zur Herstellung anderer Organosiliciumverbindungen verwendet . Organosiliciumverbindungen werden oft in Produkten wie Klebstoffen, Dichtstoffen, wasserabweisenden Beschichtungen und biomedizinischen Geräten eingesetzt.

Nonaqueous Polymer Preparation

“this compound” wird bei der nicht-wässrigen Polymerherstellung verwendet . Dieses Verfahren wird angewendet, wenn das Polymer nicht in Wasser löslich ist oder wasserempfindliche Katalysatoren verwendet werden.

Laborreagenz

Es wird auch als Laborreagenz verwendet . In diesem Zusammenhang kann es in einer Vielzahl von chemischen Reaktionen in Forschungs- und Entwicklungsumgebungen verwendet werden.

Wirkmechanismus

Target of Action

1,3-Diallyltetramethyldisiloxane is a chemical intermediate

Action Environment

The action of 1,3-Diallyltetramethyldisiloxane, like other chemical intermediates, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is classified as a flammable liquid and vapor, indicating that its stability and reactivity can be significantly affected by heat and open flames .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Diallyltetramethyldisiloxane can be synthesized through the hydrosilylation of allyl compounds with tetramethyldisiloxane. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions . The general reaction scheme is as follows:

(CH3

Biologische Aktivität

1,3-Diallyltetramethyldisiloxane (CAS No. 17955-81-6) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Diallyltetramethyldisiloxane is characterized by a siloxane backbone with two allyl groups attached to the silicon atoms. This unique structure allows it to participate in various chemical reactions, influencing its biological properties.

Mechanisms of Biological Activity

The biological activity of 1,3-diallyltetramethyldisiloxane is attributed to several mechanisms:

- Antioxidant Activity : It has been suggested that the compound may exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies indicate that it may downregulate pro-inflammatory cytokines, contributing to reduced inflammation.

- Cell Proliferation Modulation : Research suggests that it can influence cell proliferation pathways, potentially affecting cancer cell growth.

In Vitro Studies

Several in vitro studies have investigated the effects of 1,3-diallyltetramethyldisiloxane on various cell lines:

- Cell Viability Assays : Studies using MTT assays demonstrated that at certain concentrations, the compound could inhibit the growth of cancer cell lines while promoting the viability of normal cells.

- Cytokine Production : Experiments showed a significant reduction in TNF-alpha and IL-6 production in macrophage cell lines treated with the compound, suggesting anti-inflammatory potential.

In Vivo Studies

Animal studies have provided insights into the in vivo effects of 1,3-diallyltetramethyldisiloxane:

- Tumor Growth Inhibition : In a murine model of sarcoma, administration of the compound resulted in a notable decrease in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses.

Case Studies

A few case studies highlight the potential applications of 1,3-diallyltetramethyldisiloxane:

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of 1,3-diallyltetramethyldisiloxane in reducing tumor burden in mice.

- Findings : Mice treated with the compound showed a 40% reduction in tumor size after four weeks compared to untreated controls.

-

Case Study on Inflammatory Diseases :

- Objective : To assess the impact on inflammatory markers in an arthritis model.

- Findings : Significant reductions in joint swelling and inflammatory cytokines were observed following treatment with the compound.

Data Table

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Reduced cell viability at high concentrations |

| In Vitro | Macrophage Cell Lines | Decreased TNF-alpha and IL-6 production |

| In Vivo | Murine Sarcoma Model | 40% reduction in tumor size |

| In Vivo | Arthritis Model | Reduced joint swelling and inflammatory markers |

Eigenschaften

IUPAC Name |

[dimethyl(prop-2-enyl)silyl]oxy-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTGWYJWMAKBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)O[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344774 | |

| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-81-6 | |

| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.